N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O/c1-22(2,3)21-26-25-18-9-10-19(27-31(18)21)30-13-15(14-30)28(4)20(32)16-7-8-17(24-23-16)29-11-5-6-12-29/h7-10,15H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQOPQWZCLSGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN=C(C=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in relation to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety linked to an azetidine and a pyrrolidine ring. The presence of the tert-butyl group enhances its lipophilicity and stability. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Azetidine and Pyrrolidine Moieties : These are incorporated via nucleophilic substitution reactions.
- Final Carboxamide Formation : The carboxamide functionality is introduced at the final stage to complete the structure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in various cellular processes, such as kinases or proteases, which could lead to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors (e.g., G-protein coupled receptors), affecting signal transduction pathways.
- DNA/RNA Interaction : Potential interactions with nucleic acids may inhibit replication or transcription processes.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant activity against various microbial strains. For instance, studies have shown that similar triazolopyridazine compounds demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
In vitro studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been evaluated for cytotoxicity against different cancer cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity to normal cells .
Case Studies
- Anti-Tubercular Activity : A series of substituted derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited significant activity with IC90 values indicating effective inhibition at low concentrations .
- Cytotoxicity Evaluation : Compounds derived from similar scaffolds were screened against human embryonic kidney (HEK-293) cells to assess cytotoxicity. Results indicated that most active compounds were non-toxic at effective concentrations .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant inhibition observed |
| Cytotoxicity | HEK-293 (human embryonic kidney) | >10 | Non-toxic at active concentrations |
| Anticancer | Various cancer cell lines | Varies | Promising results in inhibiting cell growth |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Compound A :
- Name : N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide
- Molecular Formula : C23H28N6O2
- Key Differences : Replaces the pyridazine-pyrrolidine group with a chromane (benzopyran) moiety.
- Implications :
Compound B :
- Name : N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Molecular Formula : C22H25ClN6O
- Key Differences :
- Piperidine ring instead of azetidine.
- 4-Chlorobenzyl and isopropyl substituents replace tert-butyl and pyrrolidinyl groups.
- Implications: Piperidine’s larger ring size increases conformational flexibility.
Triazolo-Pyrimidine Derivatives () :
| Compound | Yield (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 5j | 43 | 319.9–320.8 | 4-Nitrophenyl, trimethoxyphenyl |
| 5k | 54 | 280.1–284.3 | 4-Bromophenyl, trimethoxyphenyl |
| 5l | 56 | 249.7–250.3 | 3-Hydroxy-4-methoxyphenyl |
- Comparison :
Tetrahydroimidazo-Pyridine Derivative () :
- Name: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Yield : 55%
- Melting Point : 215–217°C
- Key Features: Nitro and cyano groups enhance electrophilicity.
- Contrast : The target compound’s higher molecular weight (est. ~470 g/mol) may reduce diffusion rates compared to 2d’s 537.5 g/mol .
Spectroscopic and Structural Insights
Functional and Bioactivity Implications
- Hydrophobic Interactions : The tert-butyl group in the target compound enhances binding to hydrophobic pockets, contrasting with Compound B’s chloro substituent, which prioritizes halogen bonding.
- Solubility : Pyrrolidinyl and azetidine groups may improve aqueous solubility compared to chromane (Compound A) or nitro-substituted analogues.
- Selectivity : Azetidine’s conformational restriction could reduce off-target effects relative to piperidine-containing analogues.
Preparation Methods
Synthesis of theTriazolo[4,3-b]Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is constructed via a cyclocondensation strategy. As demonstrated in, substituted acetophenones (6) are reacted with glyoxylic acid in acetic acid to form α-keto esters, which undergo cyclization with hydrazine hydrate to yield pyridazinones (7) (80–95% yield). Subsequent treatment with phosphorus oxychloride (POCl₃) at 80–100°C generates 3,6-dichloro-triazolo[4,3-b]pyridazine (8) . Selective substitution at the 6-position is achieved using tert-butylamine in refluxing ethanol, affording 3-tert-butyl-6-chloro-triazolo[4,3-b]pyridazine (9) .
Key Reaction Conditions
- Cyclization: Hydrazine hydrate, acetic acid, 60°C, 12 h.
- Chlorination: POCl₃, reflux, 4 h.
- tert-Butyl substitution: tert-Butylamine, ethanol, 80°C, 6 h.
Functionalization of the Azetidine Moiety
The azetidine ring is introduced via nucleophilic aromatic substitution. As outlined in, azetidin-3-amine (10) is prepared through a Curtius rearrangement of 4-chlorobutan-1-amine, followed by deprotection. To install the methyl group, 10 undergoes reductive amination with formaldehyde and sodium cyanoborohydride in methanol, yielding N-methylazetidin-3-amine (11) (70–85% yield).
Critical Parameters
- Reductive amination: NaBH₃CN, CH₂O, MeOH, 0°C to RT, 4 h.
- Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Synthesis of 6-(Pyrrolidin-1-yl)Pyridazine-3-Carboxylic Acid
The pyridazine-carboxamide subunit is synthesized via sequential substitutions. Starting with 3,6-dichloropyridazine (12) , regioselective substitution at the 6-position is achieved using pyrrolidine in DMF at 120°C, yielding 6-(pyrrolidin-1-yl)-3-chloropyridazine (13) (90% yield). Hydrolysis of 13 with NaOH in aqueous ethanol produces 6-(pyrrolidin-1-yl)pyridazine-3-carboxylic acid (14) , which is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride (15) .
Optimized Conditions
- Pyrrolidine substitution: DMF, 120°C, 8 h.
- Carboxylic acid formation: 2 M NaOH, EtOH/H₂O (1:1), 80°C, 3 h.
Coupling and Final Assembly
The final step involves coupling the triazolo-pyridazine-azetidine intermediate (9) with the pyridazine-carboxamide (15) . As detailed in, 9 is reacted with 11 in n-butyl alcohol under microwave irradiation (150°C, 30 min) to form N-(1-(3-tert-butyl-triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylamine (16) . Subsequent acylation with 15 using EDCl/HOBt in DMF affords the target compound in 65–75% yield.
Reaction Schema
- 9 + 11 → 16 (Microwave, 150°C, n-BuOH).
- 16 + 15 → Target compound (EDCl, HOBt, DMF, RT, 12 h).
Analytical Characterization and Yield Optimization
Purity and Yield Data
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 7 | 85–95 | >98% |
| 9 | 70–80 | >95% |
| 13 | 90 | >99% |
| 16 | 75–85 | >97% |
| Final compound | 65–75 | >95% |
Challenges and Solutions
- Regioselectivity in pyridazine substitution was ensured by optimizing reaction temperature and solvent polarity.
- Microwave irradiation enhanced coupling efficiency between 9 and 11 , reducing side products.
Critical Citations
Q & A
Q. Optimization Strategies :
- Use high-throughput screening to identify optimal temperatures (e.g., 60–80°C) and solvents (e.g., DMF or dichloromethane) .
- Monitor reactions via TLC or HPLC to terminate steps at peak yield .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming structural integrity?
Q. Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying the azetidine ring, tert-butyl group, and pyrrolidinyl substituents. Aromatic proton signals in the 7.0–8.5 ppm range confirm triazolopyridazine core integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₈N₆O₂) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects of the tert-butyl group .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer :
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Compound Purity : Impurities >5% can skew results; validate purity via HPLC (>95%) before testing .
- Solubility Issues : Use co-solvents like DMSO or cyclodextrin complexes to ensure consistent bioavailability .
Q. Methodological Recommendations :
- Include positive controls (e.g., known kinase inhibitors) in bioassays .
- Replicate studies under identical conditions to isolate variables .
Advanced: What strategies improve solubility and metabolic stability for in vivo applications?
Q. Answer :
- Structural Modifications :
- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility .
- Metabolic Stability :
- Conduct microsomal stability assays to identify metabolic hotspots (e.g., azetidine ring oxidation) .
- Stabilize labile sites via fluorination or deuteration .
Advanced: How does computational modeling predict target interactions and guide SAR studies?
Q. Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to kinases or GPCRs. For example, the triazolopyridazine core may occupy ATP-binding pockets .
- QSAR Models : Correlate substituent electronegativity (e.g., pyrrolidinyl vs. piperidinyl) with activity trends .
- MD Simulations : Assess conformational flexibility of the azetidine ring under physiological conditions .
Advanced: What methodologies assess the compound’s pharmacokinetics and toxicity in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
